molecular formula C23H18ClN3O3 B10990266 N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10990266
M. Wt: 419.9 g/mol
InChI Key: CXBDDGSNWDFDJQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a chlorinated methoxyphenyl group, a naphthyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under reflux conditions.

    Attachment of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloromethoxyphenyl Group: This can be done through nucleophilic aromatic substitution reactions where a chloromethoxybenzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthyl group, in particular, may enhance its ability to interact with hydrophobic pockets in biological targets, potentially leading to higher potency or selectivity compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-30-21-10-8-18(13-19(21)24)25-22(28)14-27-23(29)11-9-20(26-27)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,25,28)

InChI Key

CXBDDGSNWDFDJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

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